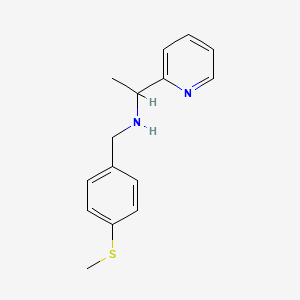![molecular formula C39H34NOP B14914091 (S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)
(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.
Attachment of the diphenylphosphanyl group: This is usually done through a phosphine coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole can undergo various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxazole and dihydrooxazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand. It coordinates with metal centers to form chiral complexes, which then catalyze asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(S)-BINAP: Another chiral ligand used in asymmetric synthesis.
(S)-Phos: A phosphine ligand with similar applications.
Uniqueness
(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is unique due to its specific steric and electronic properties, which enhance its effectiveness in certain catalytic reactions compared to other chiral ligands.
Propiedades
Fórmula molecular |
C39H34NOP |
|---|---|
Peso molecular |
563.7 g/mol |
Nombre IUPAC |
[1-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C39H34NOP/c1-39(2,3)35-26-41-38(40-35)33-24-22-27-14-10-12-20-31(27)36(33)37-32-21-13-11-15-28(32)23-25-34(37)42(29-16-6-4-7-17-29)30-18-8-5-9-19-30/h4-25,35H,26H2,1-3H3/t35-/m1/s1 |
Clave InChI |
VKFBIHDRGMDGJS-PGUFJCEWSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


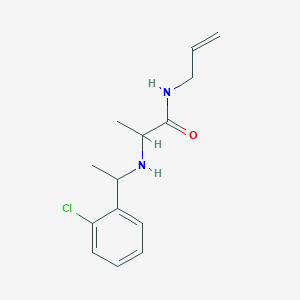
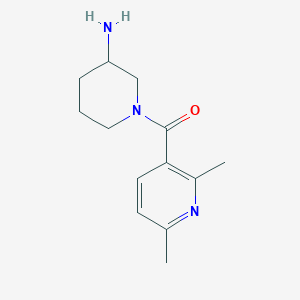
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)

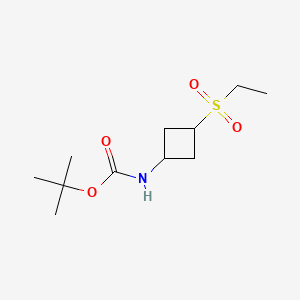

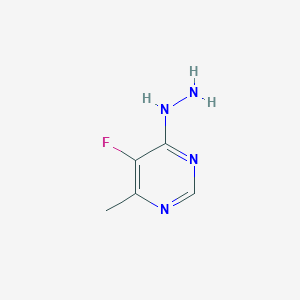
![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)
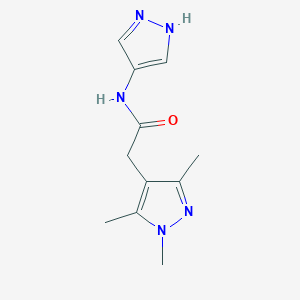
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
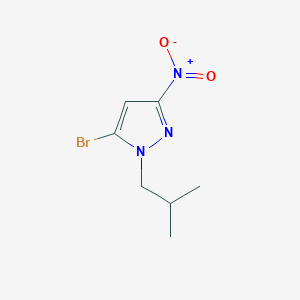
![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)
